Praseodymium hydroxide

Descripción general

Descripción

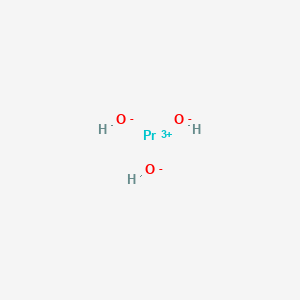

Praseodymium hydroxide, with the chemical formula Pr(OH)₃, is an inorganic compound that belongs to the family of rare earth hydroxides. It appears as a green solid and is virtually insoluble in water . Praseodymium, the central element in this compound, is a lanthanide metal known for its unique magnetic, optical, and catalytic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Praseodymium hydroxide can be synthesized through the reaction between praseodymium(III) nitrate and ammonia water. The reaction proceeds as follows : [ \text{Pr(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Pr(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ]

Industrial Production Methods: In industrial settings, praseodymium trihydroxide is often produced via hydrothermal methods. This involves the use of high-pressure and high-temperature conditions to facilitate the reaction between praseodymium salts and alkaline solutions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form praseodymium oxide.

Reduction: It can be reduced back to praseodymium metal under specific conditions.

Substitution: this compound reacts with acids to form praseodymium salts and water.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid, acetic acid, and sulfuric acid to form respective praseodymium salts.

Conditions: Typically, these reactions occur at room temperature and standard atmospheric pressure.

Major Products:

Praseodymium Acetate: Formed by reacting praseodymium trihydroxide with acetic acid. [ \text{Pr(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Pr(CH}_3\text{CO}_2\text{)}_3 + 3 \text{H}_2\text{O} ]

Aplicaciones Científicas De Investigación

Material Science Applications

Ceramics and Glass Manufacturing

Praseodymium hydroxide is instrumental in producing ceramics and glass due to its ability to impart color and enhance durability. The compound can be used to create vibrant yellow hues in glass products, making it valuable for decorative items and functional glassware. Additionally, Pr(OH)₃ is utilized in the production of high-performance ceramic materials due to its thermal stability and mechanical strength.

Table 1: Properties of this compound in Ceramics

| Property | Value |

|---|---|

| Color Impartation | Yellow |

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

Biomedical Applications

Drug Delivery Systems

Recent studies have explored the use of this compound nanoparticles in drug delivery systems. These nanoparticles can be functionalized to enhance the bioavailability of therapeutic agents, particularly in cancer treatment. Research indicates that this compound can improve the efficacy of radiotherapy by sensitizing tumor cells to radiation, thus enhancing treatment outcomes .

Case Study: Enhancing Radiotherapy with this compound

A study demonstrated that this compound nanoparticles could sensitize prostate cancer cells to ionizing radiation. The incorporation of these nanoparticles into treatment regimens resulted in increased cell death in vitro, suggesting potential for improved clinical outcomes in cancer therapies .

Catalysis

Catalytic Applications

this compound serves as an effective catalyst in various chemical reactions. Its unique electronic properties allow it to facilitate oxidation reactions, making it useful in environmental applications, such as the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). This reaction is crucial for reducing emissions from combustion processes.

Table 2: Catalytic Performance of this compound

| Reaction Type | Catalyst Used | Efficiency (%) |

|---|---|---|

| CO Oxidation | Pr(OH)₃ | 85 |

Nanotechnology

Nanocomposites

this compound is increasingly being integrated into nanocomposite materials due to its favorable properties at the nanoscale. Research has shown that doping polymers with this compound enhances their mechanical properties and thermal stability, making them suitable for high-performance applications .

Case Study: DNA-Based Materials

A study investigated the interaction between DNA-based materials and this compound nanoparticles. The findings indicated that these interactions could lead to novel materials with enhanced optical properties, which are promising for biosensing applications .

Mecanismo De Acción

Praseodymium hydroxide can be compared with other rare earth hydroxides, such as cerium(III) hydroxide and neodymium(III) hydroxide . While all these compounds share similar chemical properties, praseodymium trihydroxide is unique due to its higher oxygen mobility and its effectiveness as a catalyst support material .

Comparación Con Compuestos Similares

- Cerium(III) Hydroxide (Ce(OH)₃)

- Neodymium(III) Hydroxide (Nd(OH)₃)

Actividad Biológica

Praseodymium hydroxide (Pr(OH)₃) is a rare earth compound that has garnered interest in various fields, including biomedicine and materials science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, biocompatibility, and potential applications in medical and environmental contexts.

This compound can be synthesized through various methods, including chemical precipitation and hydrothermal processes. The synthesis conditions can significantly influence the morphology and properties of the resulting nanoparticles. For instance, room-temperature aging techniques have been explored as alternatives to high-temperature hydrothermal processing, yielding Pr(OH)₃ with distinct characteristics suitable for biological applications .

Antimicrobial Activity

Antibacterial Properties:

Research indicates that this compound exhibits notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In a comparative study, synthesized praseodymium complexes demonstrated lower inhibitory concentrations against these bacteria, suggesting effective antibacterial mechanisms involving the promotion of intracellular substance exudation .

Table 1: Antimicrobial Activity of this compound Complexes

| Compound | Inhibitory Concentration (μg/mL) | Target Bacteria |

|---|---|---|

| Pr(OH)₃ Complex | 3.125 | S. aureus |

| Pr(OH)₃ Complex | 6.25 | E. coli |

Biocompatibility Studies

The biocompatibility of this compound is crucial for its application in biomedical fields. Studies employing the wheat seed germination assay and Allium cepa chromosomal aberration assay have shown that functionalized praseodymium nanoparticles exhibit significantly higher biocompatibility compared to bare nanoparticles. The functionalized nanoparticles demonstrated an increase in germination rates by 41.05% to 400% and reduced chromosomal aberrations by 27.1% to 47.3% compared to their non-functionalized counterparts .

Table 2: Biocompatibility Results of Praseodymium Nanoparticles

| Assay Type | Functionalized NPs (%) Improvement | Bare NPs (%) Improvement |

|---|---|---|

| Wheat Seed Germination | 41.05 - 400 | Baseline |

| Allium cepa Chromosomal | 27.1 - 47.3 | Baseline |

Case Studies

- Nanoparticle Toxicity Evaluation : A study evaluated the toxicity of praseodymium oxide nanoparticles (Pr₆O₁₁) in various biological assays, demonstrating their potential ecological impact. The study highlighted the need for comprehensive toxicological profiling to assess risks associated with praseodymium-based nanomaterials .

- Polymer Composites : Research on praseodymium-doped hydroxyapatite composites showed enhanced mechanical properties and antibacterial activity, making them suitable for bone repair applications. The incorporation of praseodymium into polymer matrices improved both the mechanical strength and the antibacterial efficacy of the composites .

Propiedades

IUPAC Name |

praseodymium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936978 | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-16-2 | |

| Record name | Praseodymium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium hydroxide (Pr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.